Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate
Description
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate is a fluorinated ester featuring a trifluoromethylsulfonyloxy (-OSO₂CF₃) group at the β-position of a pentanoate backbone. This compound is notable for its role in palladium-catalyzed enantioselective reactions, particularly in the synthesis of enantioenriched alkenes and alkyl allyl ethers via redox-relay Heck alkenylation . The trifluoromethylsulfonyloxy (triflate) group acts as a highly reactive leaving group, enabling efficient coupling reactions under mild conditions. Its structural complexity and reactivity make it valuable in asymmetric catalysis and pharmaceutical intermediates .
Properties
CAS No. |
109684-05-1 |
|---|---|
Molecular Formula |
C8H13F3O5S |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)pentanoate |
InChI |
InChI=1S/C8H13F3O5S/c1-3-5-6(7(12)15-4-2)16-17(13,14)8(9,10)11/h6H,3-5H2,1-2H3 |
InChI Key |
QQGABBCSGGJCFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The most direct and widely documented approach involves the esterification of a pentanoic acid derivative followed by the introduction of the trifluoromethylsulfonyl group using sulfonyl chlorides or anhydrides.
a. Starting Material Preparation
- The precursor is typically a pentanoic acid or its derivative, such as 2-hydroxypentanoic acid or a related alcohol derivative, which can be selectively esterified to form the ethyl ester.
- Esterification is achieved via Fischer esterification, where pentanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid under reflux conditions, yielding ethyl pentanoate.
Introduction of the Trifluoromethylsulfonyl Group
- The key step involves the reaction of the ester with a trifluoromethylsulfonyl chloride (or an analogous reagent such as trifluoromethylsulfonic anhydride) in the presence of a base like pyridine or triethylamine. This step introduces the [(trifluoromethyl)sulphonyl]oxy group onto the molecule.
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ | Reflux | 16 hours | - | Converts pentanoic acid to ethyl pentanoate |
| Trifluoromethylsulfonylation | Trifluoromethylsulfonyl chloride, pyridine | Dichloromethane | 0°C to room temperature | 0.5–2 hours | Selectively introduces the triflyl group |
Reference: The patent WO2012030106A2 describes a method involving sulfonyl chlorides for preparing triflyl esters, emphasizing the importance of controlling reaction conditions to achieve high yields and purity.
Synthesis from Hydroxy Precursors
Alternatively, the compound can be synthesized starting from a hydroxy-substituted pentanoic acid derivative:
- Step 1: Protect the hydroxyl group if necessary.
- Step 2: Convert the acid to its ester form.
- Step 3: React the hydroxy group with trifluoromethylsulfonyl chloride in the presence of pyridine, which acts both as a solvent and base, to form the [(trifluoromethyl)sulphonyl]oxy group.
This route is supported by literature where phenolic or hydroxyl-containing intermediates are transformed into triflyl esters via sulfonyl chlorides.
Alternative Approaches and Catalytic Methods
Recent advances include catalytic methods such as:
- O-silylative aldol reactions using silyl reagents, which can be adapted to introduce the triflyl group selectively.
- Use of silyl-protected intermediates to facilitate regioselective triflylation.
These methods are detailed in recent publications and patent filings, emphasizing milder conditions and higher selectivity.
Data Summary and Reaction Pathway Table
Research Findings and Practical Considerations
- Reaction Control: Maintaining low temperatures during triflylation minimizes side reactions.
- Purification: The crude product is typically purified via column chromatography or recrystallization, ensuring high purity for subsequent applications.
- Yield Optimization: Excess pyridine and controlled addition rates improve yields and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters.
Scientific Research Applications
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. This can affect its interactions with enzymes, receptors, and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Ethyl 2-([(Trifluoromethyl)Sulphonyl]Oxy)Pentanoate
- Formula : C₈H₁₁F₃O₅S
- Key features : Triflate group at C2, ethyl ester at C1.
- Applications : Palladium-catalyzed alkenylation, enantioselective synthesis .
Ethyl 4,4-Difluoro-5-{[(Trifluoromethyl)Sulfonyl]Oxy}Pentanoate
- Formula : C₈H₉F₅O₅S (inferred from ).
- Key differences : Difluoro substitution at C4 and triflate at C3.
- Applications : Fluorinated intermediate for bioactive molecules; enhanced metabolic stability due to fluorine .
Ethyl 2-(3-Chlorobenzyl)-3-Oxo-5-Phenylpentanoate
Ethyl 2-Methyl-2-[4-(Trifluoromethylsulfanyl)Phenoxy]Propanoate
Physical and Chemical Properties
Biological Activity
Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group that enhances its lipophilicity, influencing its absorption and distribution in biological systems. The presence of the sulfonyl group is significant for its reactivity and interaction with biological targets.
Target Interactions
The compound primarily interacts with carbon-centered radical intermediates, which are crucial in various biochemical pathways. The trifluoromethyl group introduced by the compound can modify the properties of these intermediates, potentially enhancing their stability and reactivity.
Biochemical Pathways
This compound may influence several biochemical pathways, particularly those related to inflammation and cellular proliferation. Its mechanism involves altering the activity of specific enzymes or receptors, which can lead to therapeutic effects in conditions such as cancer and inflammation .
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit LPS-induced nitric oxide (NO) secretion in macrophages, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
The compound's derivatives are being explored for their anticancer activities. The introduction of the trifluoromethyl group is believed to enhance the binding affinity to cancer-related targets, thus improving therapeutic efficacy .
Study on Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of a structurally similar compound, it was found that at a concentration of 6.0 μM, the compound significantly inhibited NO production in RAW264.7 macrophages induced by LPS. The results demonstrated a promising inhibitory effect compared to standard anti-inflammatory agents .
Synthesis and Biological Activity Correlation
A study on the synthesis of alkyl allyl ethers revealed that varying substituent sizes could affect reaction outcomes and product yields significantly. This suggests that structural modifications can lead to enhanced biological activities, indicating that similar strategies could be applied to this compound derivatives .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate, and what reagents are critical?
The compound is typically synthesized via base-mediated activation of β-keto esters. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate the β-keto ester intermediate, followed by reaction with trifluoromethanesulfonic anhydride. The use of NaH ensures efficient deprotonation, while THF provides an anhydrous, inert reaction environment. Hydrogen gas evolution during NaH addition requires careful venting .
Q. How is purification achieved for this compound, and why are these methods effective?
Purification often involves column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures). This method separates the product from unreacted starting materials and byproducts based on polarity differences. For crystalline intermediates, recrystallization in solvents like dichloromethane/hexane may enhance purity .
Q. What spectroscopic techniques are used to characterize this compound, and what key data points confirm its structure?
¹H NMR in CDCl₃ reveals diagnostic peaks: a triplet for the ethyl ester (δ ~1.23 ppm, J = 7.2 Hz), a multiplet for the pentanoate backbone (δ 2.15–2.29 ppm), and a quartet for the ethoxy group (δ ~4.12 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic patterns matching the trifluoromethyl group .
Q. What safety precautions are essential when handling this compound in the lab?
Due to its reactive trifluoromethylsulfonyl group, use nitrile gloves, safety goggles, and a fume hood. Avoid contact with water to prevent hydrolysis. Sodium hydride (used in synthesis) requires strict exclusion of moisture to prevent violent reactions .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of this compound?
Optimizing solvent polarity and temperature is critical. THF is preferred for its ability to dissolve NaH and stabilize intermediates. Lower temperatures (0–5°C) during trifluoromethanesulfonyl group introduction minimize side reactions like ester hydrolysis. Kinetic studies suggest a 10–15% yield improvement under controlled, anhydrous conditions .
Q. What role does the trifluoromethylsulfonyl (Tf) group play in the compound’s reactivity in cross-coupling reactions?
The Tf group acts as a superior leaving group due to its strong electron-withdrawing effect, enhancing electrophilicity at the adjacent carbon. This facilitates nucleophilic substitution or transition metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), where the Tf group is displaced by aryl/alkyl boronic acids .
Q. How can structural analogs of this compound be designed to study substituent effects on biological activity?
Replace the trifluoromethylsulfonyloxy group with tosyloxy or mesyloxy groups to assess leaving group efficiency. Modifying the ester (e.g., methyl instead of ethyl) alters lipophilicity, impacting membrane permeability in biological assays. Comparative NMR and X-ray crystallography validate structural changes .
Q. What computational methods predict the stability of this compound under varying pH conditions?
Density functional theory (DFT) calculations reveal hydrolysis susceptibility at the ester and sulfonate groups. At pH < 3, protonation of the sulfonate oxygen accelerates hydrolysis. Molecular dynamics simulations correlate experimental degradation rates with solvent-accessible surface area of reactive sites .
Q. How do isotopic labeling studies (e.g., ¹⁸O) clarify its degradation pathways in environmental matrices?
Introducing ¹⁸O at the ester or sulfonate oxygen tracks hydrolysis products via LC-MS. For example, ¹⁸O-labeled water confirms ester cleavage through isotopic enrichment in pentanoic acid derivatives. Such studies inform persistence models in soil/water systems .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution)?
Mechanistic studies using deuterated substrates (e.g., D₂O quench) distinguish proton transfer pathways. For instance, β-hydride elimination dominates in polar aprotic solvents (DMF), while substitution prevails in THF. Kinetic isotope effects (KIE) further validate competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
